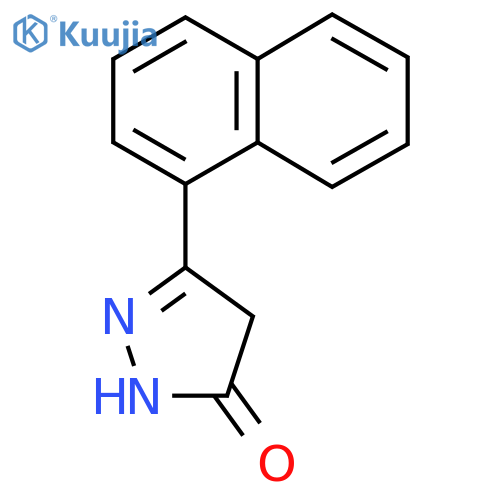

Cas no 496918-94-6 (5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one)

5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one 化学的及び物理的性質

名前と識別子

-

- 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

- 3-(Naphthalen-1-yl)-1H-pyrazol-5(4H)-one

- 3-naphthyl-2-pyrazolin-5-one

- SBB083127

- BC4716283

- T3490

- 3H-pyrazol-3-one, 2,4-dihydro-5-(1-naphthalenyl)-

- 5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one

-

- MDL: MFCD13811181

- インチ: 1S/C13H10N2O/c16-13-8-12(14-15-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,15,16)

- InChIKey: JLGACJLKEKRJJK-UHFFFAOYSA-N

- SMILES: O=C1CC(C2=CC=CC3C=CC=CC2=3)=NN1

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 16

- 回転可能化学結合数: 1

- 複雑さ: 324

- トポロジー分子極性表面積: 41.5

5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | N233855-250mg |

5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one |

496918-94-6 | 250mg |

$ 185.00 | 2022-06-02 | ||

| TRC | N233855-500mg |

5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one |

496918-94-6 | 500mg |

$ 300.00 | 2022-06-02 | ||

| Chemenu | CM242795-5g |

3-(Naphthalen-1-yl)-1H-pyrazol-5(4H)-one |

496918-94-6 | 97% | 5g |

$497 | 2021-08-04 | |

| abcr | AB413084-500 mg |

5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one |

496918-94-6 | 500MG |

€195.40 | 2023-02-03 | ||

| abcr | AB413084-1g |

5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one |

496918-94-6 | 1g |

€232.00 | 2023-09-05 | ||

| A2B Chem LLC | AU95521-1g |

5-(1-Naphthyl)-2,4-dihydro-3h-pyrazol-3-one |

496918-94-6 | >95% | 1g |

$439.00 | 2024-04-19 | |

| A2B Chem LLC | AU95521-500mg |

5-(1-Naphthyl)-2,4-dihydro-3h-pyrazol-3-one |

496918-94-6 | >95% | 500mg |

$412.00 | 2024-04-19 | |

| abcr | AB413084-1 g |

5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one |

496918-94-6 | 1g |

€239.00 | 2023-04-24 | ||

| Chemenu | CM242795-1g |

3-(Naphthalen-1-yl)-1H-pyrazol-5(4H)-one |

496918-94-6 | 97% | 1g |

$198 | 2024-07-16 | |

| abcr | AB413084-500mg |

5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one |

496918-94-6 | 500mg |

€200.00 | 2023-09-05 |

5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one 関連文献

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-oneに関する追加情報

5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one: A Comprehensive Overview

The compound with CAS No 496918-94-6, known as 5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science.

5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one is characterized by its pyrazolone ring system, which is a five-membered ring containing two nitrogen atoms and a ketone group. The presence of the naphthyl group at the 5-position introduces aromaticity and enhances the molecule's stability and bioavailability. Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry, particularly in the design of bioactive agents.

One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules. Researchers have explored its use in synthesizing bioactive agents with anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one exhibit significant inhibitory effects on certain enzymes associated with inflammatory diseases.

In addition to its role in drug discovery, 5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one has also been investigated for its electronic properties. The pyrazolone ring system is known to exhibit nonlinear optical properties, making it a candidate for applications in optoelectronics and photonics. Recent advancements in materials science have leveraged these properties to develop novel materials for use in laser technology and optical communication systems.

The synthesis of 5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one involves a series of well-established organic reactions, including condensation reactions and cyclization processes. Researchers have optimized these methods to achieve high yields and purity levels, ensuring the compound's suitability for both academic and industrial applications.

Moreover, the compound's structural versatility has led to its use as a building block in combinatorial chemistry. By modifying the naphthyl group or other substituents on the pyrazolone ring, scientists can generate a wide array of derivatives with diverse biological activities. This approach has been instrumental in accelerating drug discovery efforts targeting various therapeutic areas.

In conclusion, 5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No 496918-94-6) stands as a testament to the ingenuity of modern organic chemistry. Its unique properties and wide-ranging applications continue to make it a focal point for researchers across multiple disciplines.

496918-94-6 (5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one) Related Products

- 1251692-02-0(N-(4-chloro-2-fluorophenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide)

- 306773-77-3(Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester)

- 1896332-79-8(3-(2-fluoro-3-methylphenyl)-3-methylbutanoic acid)

- 2138062-47-0(2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide)

- 2138277-25-3(Pyridine, 3,5-difluoro-4-(5-methyl-3-thienyl)-)

- 2167884-86-6(4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid)

- 1369135-69-2(2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole)

- 51049-14-0(6,8-Dimethoxy-4-methylquinoline)

- 64579-88-0(Hexahydropyrimidin-5-ol)

- 478064-02-7((2E)-2-cyano-3-(dimethylamino)-N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]prop-2-enehydrazide)